
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2 and a molecular weight of 237.57 g/mol . This compound is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Addition Reactions: Nucleophiles such as water, alcohols, or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable products such as ureas and carbamates. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is unique due to the presence of both an isocyanate group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H3ClF3NO2 |
|---|---|
Molekulargewicht |
237.56 g/mol |
IUPAC-Name |
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |
InChI-Schlüssel |
LXGXKVLGHHEBAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


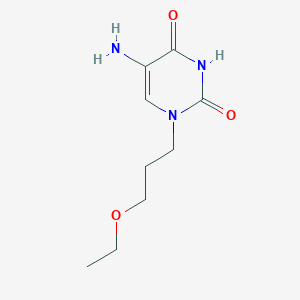
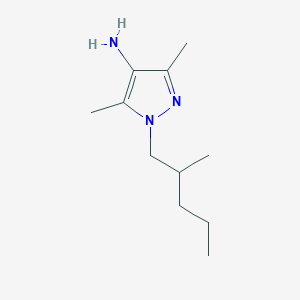
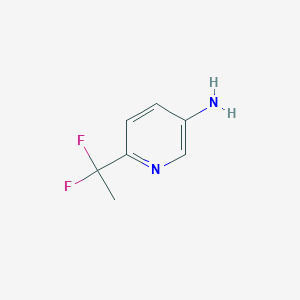
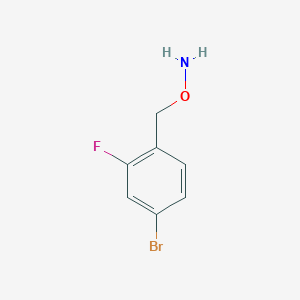
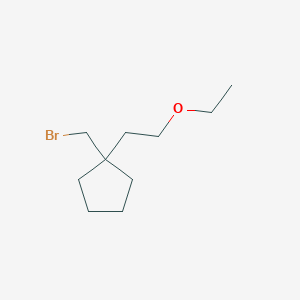
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)

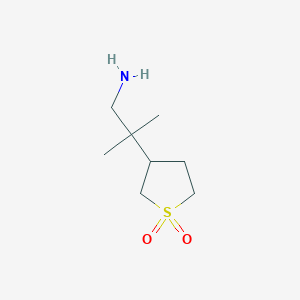
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)




